REACTION_CXSMILES
|
C([N:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1)=O.S(Cl)([Cl:11])=[O:10].[CH2:13]([Cl:15])Cl>C1(C)C=CC=CC=1>[Cl-:11].[Cl:15][CH:13]=[N+:3]1[CH2:4][CH2:5][O:10][CH2:7][CH2:8]1 |f:4.5|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
the resulting slurry is concentrated to dryness (37° C., about 30 mm vacuum)
|
Type
|
CONCENTRATION
|
Details
|
final concentration
|
Type
|
CUSTOM
|
Details
|
is accomplished by the application of higher (about 5 mm) vacuum (30°-42° C., 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=[N+]1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |